Cas no 2096331-04-1 (2-Pyridinamine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-)

2-Pyridinamine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyridinamine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine
-
- MDL: MFCD13182139
- Inchi: 1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)8-5-7(12(14,15)16)6-18-9(8)17/h5-6H,1-4H3,(H2,17,18)
- InChI Key: ZXQHPUDFZBGBOL-UHFFFAOYSA-N
- SMILES: C1(N)=NC=C(C(F)(F)F)C=C1B1OC(C)(C)C(C)(C)O1
2-Pyridinamine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027USK-250mg |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine |
2096331-04-1 | 95% | 250mg |
$491.00 | 2023-12-19 | |
Aaron | AR027V0W-50mg |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine |
2096331-04-1 | 95% | 50mg |
$248.00 | 2025-02-15 | |
1PlusChem | 1P027USK-500mg |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine |
2096331-04-1 | 95% | 500mg |
$737.00 | 2023-12-19 | |
1PlusChem | 1P027USK-1g |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine |
2096331-04-1 | 95% | 1g |
$926.00 | 2023-12-19 | |
1PlusChem | 1P027USK-100mg |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine |
2096331-04-1 | 95% | 100mg |
$350.00 | 2023-12-19 | |
abcr | AB389629-100 mg |
2-Amino-5-(trifluoromethyl)pyridine-3-boronic acid pinacol ester; . |
2096331-04-1 | 100mg |
€892.00 | 2023-04-25 | ||
abcr | AB389629-100mg |
2-Amino-5-(trifluoromethyl)pyridine-3-boronic acid pinacol ester; . |
2096331-04-1 | 100mg |
€892.00 | 2023-09-05 | ||
Aaron | AR027V0W-5g |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine |
2096331-04-1 | 95% | 5g |
$2814.00 | 2023-12-15 | |
Aaron | AR027V0W-10g |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine |
2096331-04-1 | 95% | 10g |
$4160.00 | 2023-12-15 | |
1PlusChem | 1P027USK-2.5g |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine |
2096331-04-1 | 95% | 2.5g |
$1756.00 | 2023-12-19 |
2-Pyridinamine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)- Related Literature
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
Additional information on 2-Pyridinamine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-
Introduction to 2-Pyridinamine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl) (CAS No. 2096331-04-1)
2-Pyridinamine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl) (CAS No. 2096331-04-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, including a pyridine ring, a boron-containing dioxaborolane moiety, and a trifluoromethyl group. These functional groups endow the molecule with a range of chemical properties that make it a valuable intermediate in various synthetic pathways and a promising candidate for drug development.
The pyridine ring is a fundamental building block in organic synthesis and is known for its aromaticity and basicity. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes due to its ability to form stable complexes with metal ions and its reactivity in various chemical reactions. The presence of the pyridine ring in 2-Pyridinamine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl) enhances its potential as a ligand in coordination chemistry and as a scaffold for the design of bioactive molecules.
The boron-containing dioxaborolane moiety is another key feature of this compound. Boronic acids and their derivatives are widely used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. These reactions are essential for the synthesis of complex organic molecules and have revolutionized the field of organic synthesis. The dioxaborolane moiety in 2-Pyridinamine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl) makes it an excellent precursor for these coupling reactions, enabling the efficient synthesis of substituted pyridines and other heterocyclic compounds.
The trifluoromethyl group is a highly electronegative and lipophilic functional group that imparts unique properties to the molecule. It is known to enhance the metabolic stability and lipophilicity of drugs, making it an attractive moiety for drug design. The presence of the trifluoromethyl group in 2-Pyridinamine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl) can significantly influence its pharmacokinetic properties and biological activity.
Recent research has highlighted the potential applications of 2-Pyridinamine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl) in various fields. In medicinal chemistry, this compound has been explored as a scaffold for the development of new drugs targeting specific biological pathways. For instance, studies have shown that derivatives of this compound exhibit potent antiviral activity against certain RNA viruses. The ability to fine-tune the structure through substitution at different positions on the pyridine ring allows for the optimization of pharmacological properties such as potency and selectivity.
In materials science, 2-Pyridinamine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl) has been investigated as a building block for the synthesis of functional materials with unique electronic and optical properties. The combination of the pyridine ring's aromaticity and the trifluoromethyl group's electron-withdrawing effect can lead to materials with tunable electronic structures and enhanced performance in applications such as organic electronics and photovoltaics.
The synthetic accessibility of 2-Pyridinamine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl) further enhances its value as an intermediate in chemical synthesis. Various synthetic routes have been developed to prepare this compound efficiently and on a large scale. One common approach involves the reaction of 3-bromo-5-trifluoromethylpyridine with bis(pinacolato)diboron under palladium catalysis followed by amine substitution. These synthetic methods provide chemists with flexible tools to tailor the molecule for specific applications.
In conclusion, 2-Pyridinamine,3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl) (CAS No. 2096331-04-1) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique combination of functional groups makes it an attractive candidate for drug development and the synthesis of advanced materials. Ongoing research continues to uncover new applications and optimize its properties for various industrial and academic purposes.
2096331-04-1 (2-Pyridinamine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-) Related Products
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2230780-65-9(IL-17A antagonist 3)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 4770-00-7(3-cyano-4-nitroindole)
- 156121-15-2(2-(Methoxymethyl)morpholine)



